molecular formula C12H12N2O3 B071110 2-Hydroxy-pbd-5,11-dione CAS No. 182823-26-3

2-Hydroxy-pbd-5,11-dione

Cat. No.: B071110
CAS No.: 182823-26-3
M. Wt: 232.23 g/mol
InChI Key: QMZBNOQLELVDQU-XCBNKYQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-pbd-5,11-dione, also known as Menadione or Vitamin K3, is a synthetic compound that belongs to the family of naphthoquinones. It is an essential nutrient that plays a crucial role in the blood clotting process and bone metabolism. Menadione is widely used in the food industry as a preservative and in the cosmetic industry as an antioxidant. In recent years, it has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Antitubercular Activity

A study developed a combinatorial approach for the rapid synthesis of pyrrolo[2,1-c][1,4]benzodiazepine-5,11-dione (PBD-5,11-dione) libraries. These compounds, with varied substitutions, were evaluated for in vitro activity against Mycobacterium tuberculosis, showing promising antitubercular activity (Kamal et al., 2007).

Photovoltaic Applications

Another research focused on a new conjugated polymer based on benzodiazepine dione derivatives for polymer solar cells (PSCs). The study reported a remarkable power conversion efficiency, indicating the potential of these compounds in photovoltaic applications (Qian et al., 2012).

Catalysis in Organic Synthesis

A series of 2H-benzo[g]pyrazolo[3,4-b]quinoline-5,10(4H,11H)-dione derivatives were synthesized using a catalytic amount of L-proline, showcasing the utility of these compounds in facilitating multicomponent reactions in organic synthesis (Karamthulla et al., 2014).

Corrosion Inhibition

New 1H-pyrrole-2,5-dione derivatives were investigated for their inhibitive action against carbon steel corrosion in hydrochloric acid medium. These compounds demonstrated good corrosion inhibition, highlighting their application in materials science (Zarrouk et al., 2015).

Herbicidal Activity

Research into novel quinazoline-2,4-dione derivatives possessing triketone-containing motifs revealed potent herbicidal activity and HPPD (4-Hydroxyphenylpyruvate dioxygenase) inhibition, offering new avenues for agricultural chemical development (Wang et al., 2015).

Anticancer Agents

A study on pyrano[2,3-f]chromene-4,8-dione derivatives, synthesized using phloroglucinol, showed significant anticancer activities against several human cancer cell lines. This research contributes to the search for novel anticancer agents (Hongshuang Li et al., 2017).

Properties

IUPAC Name

(6aS,8R)-8-hydroxy-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-7-5-10-11(16)13-9-4-2-1-3-8(9)12(17)14(10)6-7/h1-4,7,10,15H,5-6H2,(H,13,16)/t7-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZBNOQLELVDQU-XCBNKYQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1C(=O)NC3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN2[C@@H]1C(=O)NC3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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